4,6-dichloro-N-methyl-5-(methylsulfanyl)-2-pyrimidinamine
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Overview
Description
4,6-dichloro-N-methyl-5-(methylsulfanyl)-2-pyrimidinamine is a chemical compound with the CAS Number: 40765-72-8 . It has a molecular weight of 224.11 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H7Cl2N3S/c1-9-6-10-4(7)3(12-2)5(8)11-6/h1-2H3, (H,9,10,11) . This code provides a specific description of the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is solid in its physical form . It has a molecular weight of 224.11 . The InChI code for this compound is 1S/C6H7Cl2N3S/c1-9-6-10-4(7)3(12-2)5(8)11-6/h1-2H3, (H,9,10,11) , which provides a specific description of the molecular structure of the compound.Scientific Research Applications
Synthesis and Chemical Reactions
Researchers have developed various synthetic pathways and reactions involving pyrimidine derivatives, including those similar in structure to 4,6-dichloro-N-methyl-5-(methylsulfanyl)-2-pyrimidinamine. For instance, the study by Briel et al. (2002) delves into the synthesis of 6-methylsulfanyl-2,4-dithioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile, which undergoes reactions with various alkylants to produce novel compounds, highlighting the versatility of pyrimidine derivatives in chemical synthesis (Briel, Franz, & Dobner, 2002).
Spectroscopic Investigations and Material Properties
Alzoman et al. (2015) conducted spectroscopic investigations on a pyrimidine derivative, providing insights into its molecular structure and potential as a chemotherapeutic agent. Their work underscores the significance of understanding the electronic and structural characteristics of pyrimidine compounds for their application in medicinal chemistry and materials science (Alzoman, Mary, Panicker, Al-Swaidan, El-Emam, Al-Deeb, Al‐Saadi, Van Alsenoy, & War, 2015).
Chemoselective Reactions
The chemoselective reactions of 4,6-dichloro-2-(methylsulfonyl)pyrimidine with amines, described by Baiazitov et al. (2013), illustrate the compound's reactivity and potential for creating a range of selectively substituted products. This study not only advances the understanding of pyrimidine chemistry but also opens avenues for the development of new compounds with tailored properties (Baiazitov, Du, Lee, Hwang, Almstead, & Moon, 2013).
Optical and Electronic Applications
Investigations into the optical and electronic properties of pyrimidine derivatives, such as those by Hadad et al. (2011), reveal the potential of these compounds in applications ranging from pH sensors to materials with specific light-absorption and emission characteristics. The ability to modify the electronic properties through structural changes in pyrimidine derivatives opens up possibilities for their use in advanced material science and sensor technology (Hadad, Achelle, García‐Martínez, & Rodríguez‐López, 2011).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements for this compound are H302, H312, and H332 , indicating that it is harmful if swallowed, in contact with skin, or if inhaled. The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .
properties
IUPAC Name |
4,6-dichloro-N-methyl-5-methylsulfanylpyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7Cl2N3S/c1-9-6-10-4(7)3(12-2)5(8)11-6/h1-2H3,(H,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBYFAHJCYQXNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=C(C(=N1)Cl)SC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl2N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-dichloro-N-methyl-5-(methylsulfanyl)-2-pyrimidinamine |
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